molecular formula C7H6ClNS B1583922 3-Chlorothiobenzamide CAS No. 2548-79-0

3-Chlorothiobenzamide

Cat. No.: B1583922
CAS No.: 2548-79-0
M. Wt: 171.65 g/mol
InChI Key: OQEBJXXIPHYYEG-UHFFFAOYSA-N
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Description

3-Chlorothiobenzamide is a chemical compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chlorobenzenecarbothioamide . The InChI code for this compound is 1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H, (H2,9,10) .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The storage temperature for this compound is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

3-Chlorothiobenzamide has been utilized in the synthesis of novel chromone-based dithiazoles. These compounds, synthesized from the reaction of 3-formylchromones with this compound, exhibited significant antimicrobial activity against various bacterial and fungal strains. Particularly, certain compounds demonstrated notable inhibitory potential against specific bacterial and fungal strains, highlighting the relevance of this compound in the development of potential antimicrobial agents (Aggarwal et al., 2013).

Photocatalytic Degradation Studies

In the realm of environmental science, this compound has been associated with studies on photocatalytic degradation. Specifically, research on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) involved the use of TiO2-loaded adsorbent supports, where this compound-related compounds played a role in enhancing the rate of mineralization of propyzamide. This highlights its potential application in environmental remediation and pollution control (Torimoto et al., 1996).

Reaction with Arylmagnesium Bromides

This compound has been involved in chemical reactions with arylmagnesium bromides. This interaction resulted in the formation of diphenylmethyleneamine and thiobenzophenone as 1,2-addition products. Such reactions are relevant in organic chemistry, potentially contributing to the synthesis of novel compounds with various applications (Karakasa et al., 1979).

Conformational Studies

Conformational studies of this compound have been conducted to understand its molecular structure better. The electric dipole moments of this compound and related compounds have been measured, providing insights into their molecular solute conformations. Such studies are crucial in understanding the physical properties of these compounds and their interactions with other molecules (Pappalardo & Gruttadauria, 1974).

Safety and Hazards

3-Chlorothiobenzamide is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P261 .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorothiobenzamide . Factors such as temperature and pH can affect the structure of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Chlorothiobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the inhibition of protease activity, thereby affecting protein degradation processes . Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to inhibit certain signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound inhibits proteases by binding to their active sites, preventing substrate access and subsequent catalysis . This inhibition can result in the accumulation of undegraded proteins and peptides within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained inhibition of protease activity, resulting in the accumulation of undegraded proteins and peptides . This can ultimately affect cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit protease activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve significant inhibition of protease activity . These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic fluxes by inhibiting key metabolic enzymes, leading to altered levels of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns can influence the compound’s activity and function within cells .

Properties

IUPAC Name

3-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBJXXIPHYYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180162
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-79-0
Record name Benzenecarbothioamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2548-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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